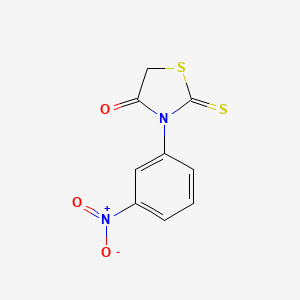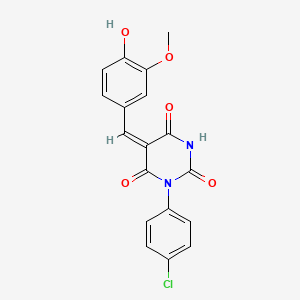![molecular formula C19H19N3O4S2 B11682631 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide CAS No. 303107-41-7](/img/structure/B11682631.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-苯并噻唑-2-基硫代)-N'-[(E)-(2,4,6-三甲氧基苯基)亚甲基]乙酰肼是一种复杂的有机化合物,它在科学研究的各个领域引起了人们的兴趣。该化合物以其独特的结构为特征,该结构包含一个苯并噻唑环、一个硫代基团和一个酰肼部分。
准备方法
合成路线和反应条件
2-(1,3-苯并噻唑-2-基硫代)-N'-[(E)-(2,4,6-三甲氧基苯基)亚甲基]乙酰肼的合成通常涉及多步过程:
苯并噻唑环的形成: 苯并噻唑环可以通过2-氨基苯硫酚与二硫化碳和适当的氧化剂的环化反应合成。
硫代基团的引入: 通过使苯并噻唑衍生物与合适的硫醇化合物反应来引入硫代基团。
酰肼部分的形成: 通过使中间体化合物与水合肼反应形成酰肼部分。
缩合反应: 最后,在酸性或碱性条件下,将酰肼与2,4,6-三甲氧基苯甲醛缩合得到目标化合物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以提高产率和纯度。这可能包括使用高通量反应器、先进的纯化技术和严格的质量控制措施。
化学反应分析
反应类型
2-(1,3-苯并噻唑-2-基硫代)-N'-[(E)-(2,4,6-三甲氧基苯基)亚甲基]乙酰肼可以发生各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂进行氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 该化合物可以根据存在的官能团参与亲核或亲电取代反应。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾和其他氧化剂,在酸性或碱性条件下。
还原: 硼氢化钠、氢化铝锂和其他还原剂,在无水条件下。
取代: 各种亲核试剂或亲电试剂,在适当的条件下(例如,温度、溶剂)。
主要形成的产物
从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能会产生亚砜或砜,而还原可能会产生相应的醇或胺。
科学研究应用
2-(1,3-苯并噻唑-2-基硫代)-N'-[(E)-(2,4,6-三甲氧基苯基)亚甲基]乙酰肼具有广泛的科学研究应用:
化学: 用作合成更复杂分子的构建块,以及各种有机反应的试剂。
生物学: 研究其作为具有抗菌、抗真菌和抗癌特性的生物活性化合物的潜力。
医学: 探索其潜在的治疗应用,包括作为治疗各种疾病的候选药物。
工业: 由于其独特的化学性质,它被用于开发新型材料,例如聚合物和涂料。
作用机制
2-(1,3-苯并噻唑-2-基硫代)-N'-[(E)-(2,4,6-三甲氧基苯基)亚甲基]乙酰肼的作用机制涉及它与特定分子靶标和途径的相互作用:
分子靶标: 该化合物可能会与酶、受体或其他蛋白质相互作用,从而导致其活性的调节。
涉及的途径: 该化合物可能会影响各种生化途径,例如那些参与细胞信号传导、代谢或基因表达的途径。
相似化合物的比较
类似的化合物
2-(1,3-苯并噻唑-2-基硫代)乙酰肼: 一种结构特征类似但缺少三甲氧基苯基基团的简单类似物。
N'-[(E)-(2,4,6-三甲氧基苯基)亚甲基]乙酰肼: 另一种缺少苯并噻唑环的类似物。
独特性
2-(1,3-苯并噻唑-2-基硫代)-N'-[(E)-(2,4,6-三甲氧基苯基)亚甲基]乙酰肼的独特性在于其官能团的组合,这些官能团赋予了独特的化学和生物学特性。这种独特性使其成为各种研究和工业应用中宝贵的化合物。
属性
CAS 编号 |
303107-41-7 |
|---|---|
分子式 |
C19H19N3O4S2 |
分子量 |
417.5 g/mol |
IUPAC 名称 |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H19N3O4S2/c1-24-12-8-15(25-2)13(16(9-12)26-3)10-20-22-18(23)11-27-19-21-14-6-4-5-7-17(14)28-19/h4-10H,11H2,1-3H3,(H,22,23)/b20-10+ |
InChI 键 |
UWFGGHVREILHLH-KEBDBYFISA-N |
手性 SMILES |
COC1=CC(=C(C(=C1)OC)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)OC |
规范 SMILES |
COC1=CC(=C(C(=C1)OC)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11682548.png)
![(5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11682550.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11682555.png)
![methyl (2Z)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682560.png)
![ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate](/img/structure/B11682566.png)


![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682581.png)
![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682587.png)
![5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682592.png)
![6-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11682606.png)
![(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682620.png)
![4-((E)-{[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11682626.png)

